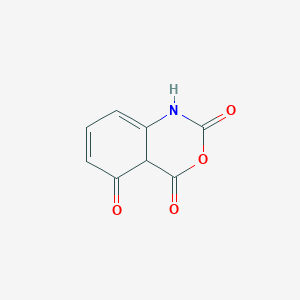

1,4a-Dihydro-3,1-benzoxazine-2,4,5-trione

説明

1,4a-Dihydro-3,1-benzoxazine-2,4,5-trione is a heterocyclic compound that features a benzoxazine ring fused with a benzene ring. This compound is part of the broader class of benzoxazines, which are known for their diverse chemical properties and significant applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .

特性

分子式 |

C8H5NO4 |

|---|---|

分子量 |

179.13 g/mol |

IUPAC名 |

1,4a-dihydro-3,1-benzoxazine-2,4,5-trione |

InChI |

InChI=1S/C8H5NO4/c10-5-3-1-2-4-6(5)7(11)13-8(12)9-4/h1-3,6H,(H,9,12) |

InChIキー |

VSMRMPDWLDXTAM-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=O)C2C(=C1)NC(=O)OC2=O |

製品の起源 |

United States |

準備方法

合成経路と反応条件

1,4a-ジヒドロ-3,1-ベンゾキサジン-2,4,5-トリオンは、いくつかの方法で合成できます。 一般的なアプローチの1つは、o-アミノベンジルアルコールとアルデヒドまたはケトンを酸性または塩基性条件下で縮合させることです . 別の方法には、N-アシル-2-シクロプロピルアニリンまたは2-(シクロアルク-1-エニル)アニリドの環化が含まれます . 反応条件は、通常、加熱と、環化プロセスを促進する触媒の使用を含みます。

工業生産方法

1,4a-ジヒドロ-3,1-ベンゾキサジン-2,4,5-トリオンの工業生産では、多くの場合、ワンポット合成法が採用されています。 この方法は、触媒の存在下で、芳香族アミン、フェノール、ホルムアルデヒドを加熱することを含みます . このプロセスは効率的であり、大規模生産のためにスケールアップすることができます。

化学反応の分析

4. 科学研究における用途

1,4a-ジヒドロ-3,1-ベンゾキサジン-2,4,5-トリオンは、科学研究において数多くの用途があります。

化学: これは、より複雑なヘテロ環式化合物の合成のためのビルディングブロックとして使用されます。

生物学: この化合物は、抗菌、抗真菌、抗炎症特性など、生物学的活性を示します.

科学的研究の応用

1,4a-Dihydro-3,1-benzoxazine-2,4,5-trione has numerous applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

作用機序

6. 類似の化合物との比較

類似の化合物

4H-3,1-ベンゾキサジン: これらの化合物は、同様のベンゾキサジン環構造を共有していますが、置換基や官能基が異なります.

ジヒドロベンゾキサジン: これらは、ベンゾキサジンの還元型であり、異なる化学的性質と生物学的活性を示します.

独自性

1,4a-ジヒドロ-3,1-ベンゾキサジン-2,4,5-トリオンは、その特定のトリオン構造によりユニークです。この構造は、他のベンゾキサジンとは異なる化学反応性と生物学的活性を付与します。 安定なポリマーを形成する能力と、多様な生物学的活性は、研究と産業の両方の用途において貴重な化合物となっています.

類似化合物との比較

Similar Compounds

4H-3,1-Benzoxazines: These compounds share a similar benzoxazine ring structure but differ in their substituents and functional groups.

Dihydrobenzoxazines: These are reduced forms of benzoxazines and exhibit different chemical properties and biological activities.

Uniqueness

1,4a-Dihydro-3,1-benzoxazine-2,4,5-trione is unique due to its specific trione structure, which imparts distinct chemical reactivity and biological activity compared to other benzoxazines. Its ability to form stable polymers and its diverse range of biological activities make it a valuable compound in both research and industrial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。